1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-
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Overview
Description
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- is a complex organic compound that features a combination of pyrazole, pyrimidine, and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and indazole structures, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity. For example, oxidation reactions might be performed at elevated temperatures in acidic or basic media, while reduction reactions often require anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides: Known for their potential as discoidin domain receptor inhibitors.
3-amino-1H-indazole-1-carboxamides: Exhibits antiproliferative activity against neoplastic cell lines.
Uniqueness
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- stands out due to its unique combination of pyrazole, pyrimidine, and indazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23FN8O |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]-[(6-fluoro-1H-indazol-4-yl)methyl]amino]propan-1-ol |
InChI |
InChI=1S/C21H23FN8O/c1-12(11-31)30(10-14-6-15(22)7-18-16(14)9-24-27-18)21-23-5-4-19(26-21)25-20-8-17(28-29-20)13-2-3-13/h4-9,12-13,31H,2-3,10-11H2,1H3,(H,24,27)(H2,23,25,26,28,29) |
InChI Key |
GHYZGSZITPRQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N(CC1=C2C=NNC2=CC(=C1)F)C3=NC=CC(=N3)NC4=NNC(=C4)C5CC5 |
Origin of Product |
United States |
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